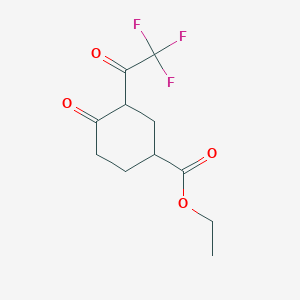

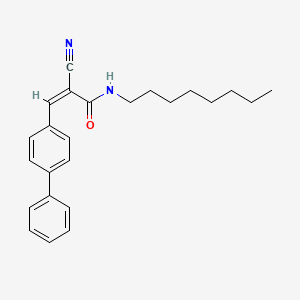

![molecular formula C27H25N5O3 B2706022 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1207001-70-4](/img/structure/B2706022.png)

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They are often used in medicinal chemistry applications .

Synthesis Analysis

The synthesis of the [1,2,4]-triazolo [1,5- a ]quinoxalin-4 (5 H )-one core has been reported, encompassing the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has also been performed .

Molecular Structure Analysis

The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are triazole-fused heterocyclic compounds . They are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds .

Chemical Reactions Analysis

The triazoloquinoxaline scaffold is often used in medicinal chemistry applications, but their applications are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes .

科学的研究の応用

Anticancer Properties

The compound has demonstrated promising anticancer activity. Researchers have designed, synthesized, and evaluated novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . These derivatives intercalate with DNA, potentially inhibiting cancer cell growth. Notably, compound 12d exhibited potent activity against all three cell lines.

DNA Intercalation

Compound 12d, in particular, displayed high binding affinity to DNA, effectively intercalating into the DNA structure. Its IC50 value (35.33 ± 1.8 μM) was comparable to that of doxorubicin (31.27 ± 1.8 μM), a well-known anticancer drug . This property suggests its potential as a template for designing more potent anticancer analogs.

Molecular Docking Studies

Molecular docking studies were performed to investigate how the proposed compounds interact with the DNA active site. The data obtained from these studies correlated well with biological testing results, providing insights into the binding modes of the derivatives .

Thermostable Energetic Materials

While not directly related to cancer research, the compound’s fused-triazole backbone has been explored for its thermostable properties. Researchers designed and synthesized energetic salts based on a similar fused-triazole structure, which exhibited interesting physicochemical and energetic characteristics .

One-Pot Synthesis of [1,2,4]Triazolo[4,3-a]Pyridines

The compound’s triazolo[4,3-a]quinoxaline moiety has also been utilized in the synthesis of other compounds. For instance, a one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines was achieved using 2-hydrazinopyridine and substituted aromatic aldehydes. This method provides facile access to synthetic pyridine derivatives .

Future Design and Optimization

Given its promising anticancer properties, compound 12d could serve as a starting point for further design, optimization, and investigation. Researchers may explore modifications to enhance its potency and selectivity against cancer cells.

将来の方向性

The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds . Therefore, future research could focus on developing new synthetic protocols for this scaffold and exploring its potential applications in drug discovery .

作用機序

Target of action

Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been reported to intercalate with DNA, acting as anticancer agents .

Mode of action

These compounds interact with the DNA active site, leading to anti-proliferative effects . The binding modes of these compounds with DNA have been investigated using molecular docking studies .

Biochemical pathways

Their anti-proliferative effects suggest they may influence pathways related to cell growth and division .

Result of action

The molecular and cellular effects of these compounds’ action include anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .

特性

IUPAC Name |

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O3/c1-17-8-10-20(11-9-17)15-28-24(33)16-31-27(34)32-23-7-5-4-6-22(23)29-26(25(32)30-31)35-21-13-18(2)12-19(3)14-21/h4-14H,15-16H2,1-3H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWAYLSSELHHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

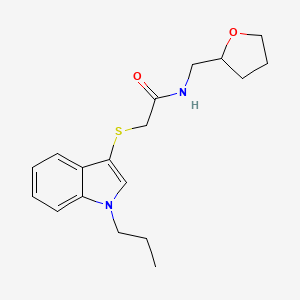

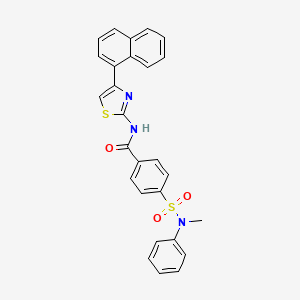

![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)

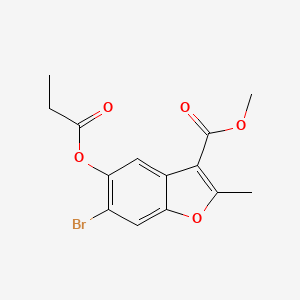

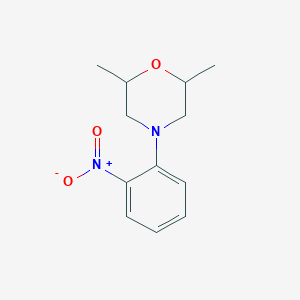

![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile](/img/structure/B2705944.png)

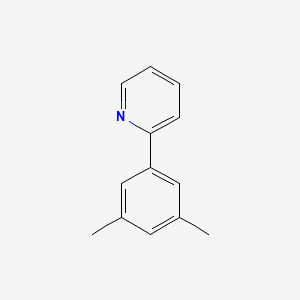

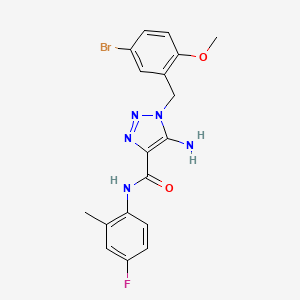

![2,4-dichloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2705947.png)

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2705960.png)

![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)